

2-(4-Nitrophenyl)-1-benzofuran chemical properties

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)-1-benzofuran

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An In-Depth Technical Guide to the Chemical Properties of **2-(4-Nitrophenyl)-1-benzofuran**

Abstract

2-(4-Nitrophenyl)-1-benzofuran is a heterocyclic compound of significant interest in chemical biology and materials science. As a derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry, it serves not only as a building block for more complex molecules but also possesses unique photophysical properties.[1][2] This guide provides a comprehensive technical overview of **2-(4-Nitrophenyl)-1-benzofuran**, detailing its physicochemical properties, synthesis, spectroscopic signature, chemical reactivity, and key applications. Particular emphasis is placed on its role as a two-photon active chromophore, a property that positions it as a valuable tool for advanced biological research.[3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior and potential.

Molecular Structure and Physicochemical Properties

2-(4-Nitrophenyl)-1-benzofuran, also referred to as 2-(4-nitrophenyl)benzofuran (NPBF), consists of a central benzofuran ring system substituted at the 2-position with a 4-nitrophenyl group. This substitution pattern, featuring an electron-rich heterocyclic core and an electron-deficient aromatic substituent, dictates its chemical and photophysical characteristics.

The key physicochemical and computed properties of **2-(4-Nitrophenyl)-1-benzofuran** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₉ NO ₃	[4]
Molecular Weight	239.23 g/mol	[4][5]
Exact Mass	239.058243 g/mol	[6]
CAS Number	787-64-4	[7][8]
Appearance	Orange solid	[6]
Melting Point	182.0 - 184.0 °C	[6]
Solubility	Insoluble in water; miscible with ethanol, benzene, and ether.	[9]
Topological Polar Surface Area	59 Å ²	[10]
XLogP3-AA	3.8	[10]

Synthesis and Purification

The synthesis of 2-arylbenzofurans can be achieved through various strategies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations.[11][12] A robust and modern approach for synthesizing **2-(4-Nitrophenyl)-1-benzofuran** involves the oxidative cyclization of a 2-hydroxystilbene precursor. This method is favored for its efficiency and good yields.[12]

Experimental Protocol: Synthesis via Oxidative Cyclization

This two-step protocol outlines a representative synthesis. The initial step involves a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene intermediate, followed by an iodine-mediated cyclization.

Step 1: Synthesis of (E)-2-(4-nitrostyryl)phenol (Stilbene Intermediate)

- To a stirred solution of salicylaldehyde (1.0 eq) and (4-nitrobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF), add a strong base such as potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the target stilbene.

Causality: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to deprotonate the phosphonium salt, generating the ylide intermediate without competing side reactions with the aldehyde.

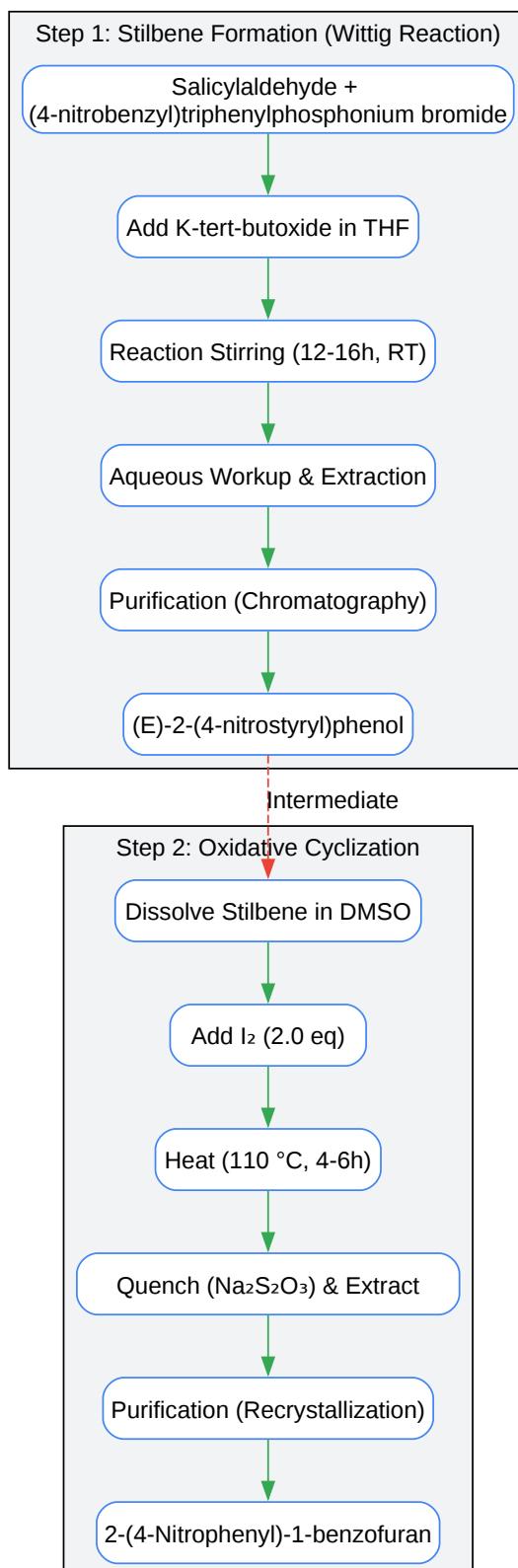
Step 2: Oxidative Cyclization to **2-(4-Nitrophenyl)-1-benzofuran**

- Dissolve the synthesized (E)-2-(4-nitrostyryl)phenol (1.0 eq) in a suitable solvent such as Dimethyl sulfoxide (DMSO).
- Add molecular iodine (I₂) (2.0 eq) to the solution.
- Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring by TLC.
- After cooling to room temperature, dilute the mixture with water and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
- Extract the product with ethyl acetate (3x).

- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the resulting solid by recrystallization from a solvent system like ethanol to afford pure **2-(4-Nitrophenyl)-1-benzofuran** as an orange solid.[6]

Causality: Molecular iodine acts as an oxidizing agent to facilitate the intramolecular electrophilic cyclization of the phenol onto the alkene. The elevated temperature provides the necessary activation energy for the reaction to proceed efficiently.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **2-(4-Nitrophenyl)-1-benzofuran**.

Spectroscopic Characterization

Unambiguous structural confirmation of **2-(4-Nitrophenyl)-1-benzofuran** relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The chemical shifts for **2-(4-Nitrophenyl)-1-benzofuran** in CDCl₃ are consistent with its aromatic structure.[13]

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3 (Benzofuran)	7.25	s	-
H-4, H-5, H-6, H-7 (Benzofuran)	7.30-7.65	m	-
H-2', H-6' (Nitrophenyl)	8.00	d	8.7
H-3', H-5' (Nitrophenyl)	7.73	d	8.7

Interpretation: The singlet at ~7.25 ppm is characteristic of the lone proton at the C3 position of the furan ring. The protons of the fused benzene ring appear as a complex multiplet. The protons on the 4-nitrophenyl ring appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring, with the protons ortho to the nitro group being the most deshielded.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.[5]

Carbon Assignment	Chemical Shift (δ) ppm
Benzofuran (C4, C5, C6, C7)	111.4, 121.7, 123.4, 124.7, 129.2
Nitrophenyl (C2', C3', C5', C6')	124.3, 126.2
Quaternary Carbons	105.1, 135.8, 147.2, 154.9, 155.8

Interpretation: The spectrum shows 14 distinct carbon signals as expected. The signals for the carbons attached to the electronegative oxygen and nitro groups appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[\[14\]](#)

Wavenumber (cm^{-1})	Assignment
1595, 1450-1500	C=C Aromatic ring stretching
1510, 1340	Asymmetric and Symmetric N-O stretching (NO_2)
1250	Asymmetric C-O-C stretching (furan ether)
1050	Symmetric C-O-C stretching
850	C-H out-of-plane bending (1,4-disubstituted ring)

Interpretation: The strong absorption bands around 1510 cm^{-1} and 1340 cm^{-1} are definitive proof of the nitro group's presence. The bands for the aromatic C=C and ether C-O-C linkages confirm the benzofuran core.[\[15\]](#)

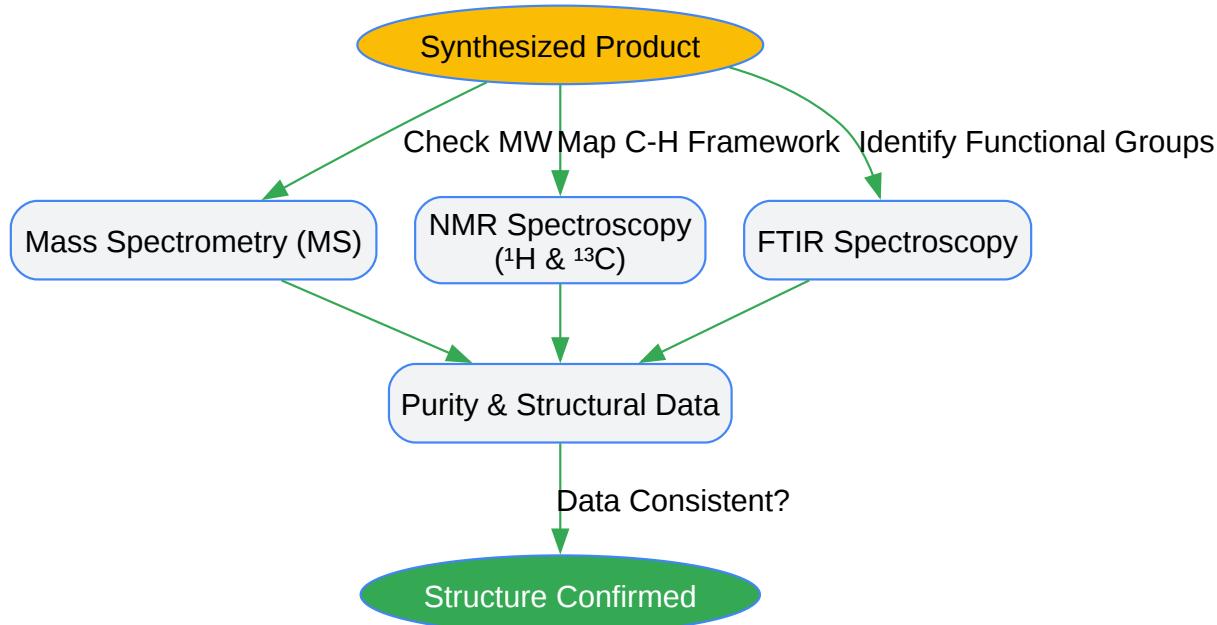
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

- Molecular Ion (M^+): $\text{m/z} = 239.0582$ (Exact Mass)[\[6\]](#)

- Key Fragmentation: Under electron ionization (EI), the molecular ion is typically prominent. Common fragmentation pathways would involve the loss of the nitro group (NO_2 , 46 Da) or nitric oxide (NO, 30 Da), leading to fragment ions at $m/z = 193$ and $m/z = 209$, respectively. Further fragmentation of the benzofuran core can also be observed.

Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic characterization.

Chemical Reactivity

The reactivity of **2-(4-Nitrophenyl)-1-benzofuran** is governed by the interplay between the electron-rich benzofuran heterocycle and the strongly electron-withdrawing 4-nitrophenyl substituent.

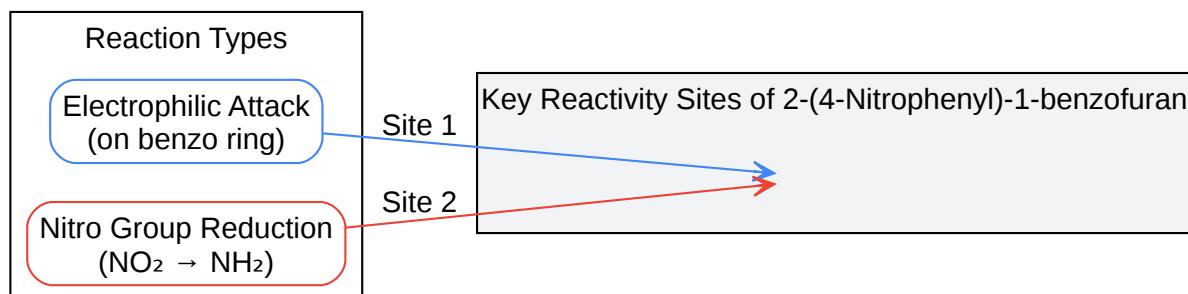
Reactivity of the Benzofuran Core

The benzofuran ring system is generally susceptible to electrophilic attack.[\[16\]](#) However, with the C2 position occupied, electrophilic substitutions such as Friedel-Crafts acylation or halogenation are directed towards the fused benzene ring, typically at the C5 or C7 positions. The overall reactivity of the ring is somewhat diminished by the deactivating effect of the nitrophenyl group.

Reactivity of the 4-Nitrophenyl Group

- Nucleophilic Aromatic Substitution (S_NAr): The nitro group strongly activates the phenyl ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the para position is blocked by the benzofuran moiety, this activation is a key handle for potential derivatization if other leaving groups were present on the ring.
- Reduction of the Nitro Group: The most synthetically useful transformation is the reduction of the nitro group to an amine. This reaction dramatically alters the electronic properties of the molecule and provides a versatile intermediate for further functionalization, such as amide or sulfonamide formation. This is a cornerstone strategy in drug discovery for building libraries of analogues.
 - Typical Conditions:
 - Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).
 - Catalytic hydrogenation (H₂ gas) with a palladium-on-carbon catalyst (Pd/C) in ethanol or ethyl acetate.

Reactivity Overview Diagram



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References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-(4-Nitrophenyl)benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. arctomsci.com [arctomsci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(2-Nitrophenyl)-1-benzofuran | C14H9NO3 | CID 14912768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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